![molecular formula C14H14Cl3F3N4O4 B12861041 Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nicotinate moiety, and a trichloroallanoyl group. These structural features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the nicotinate moiety, followed by the introduction of the trifluoromethyl group. The trichloroallanoyl group is then incorporated through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Industrial applications may include its use in the development of new materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and the trichloroallanoyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate stands out due to its unique combination of functional groups Similar compounds may include other nicotinate derivatives or trifluoromethyl-containing molecules
Propiedades
Fórmula molecular |
C14H14Cl3F3N4O4 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
ethyl 5-[(Z)-N'-[(2S)-2-amino-2,3,3-trichloropropanoyl]oxycarbamimidoyl]-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14Cl3F3N4O4/c1-3-27-10(25)7-4-6(5(2)23-8(7)14(18,19)20)9(21)24-28-12(26)13(17,22)11(15)16/h4,11H,3,22H2,1-2H3,(H2,21,24)/t13-/m0/s1 |
Clave InChI |
ZSAVHMFDXPMYLS-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(C(=C1)/C(=N/OC(=O)[C@](C(Cl)Cl)(N)Cl)/N)C)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1)C(=NOC(=O)C(C(Cl)Cl)(N)Cl)N)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
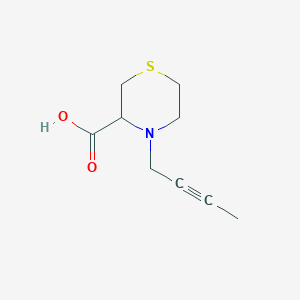
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

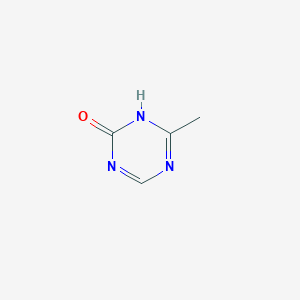
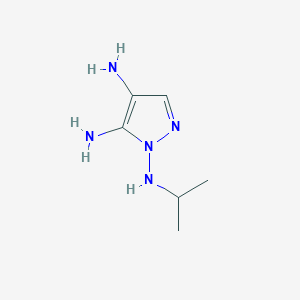
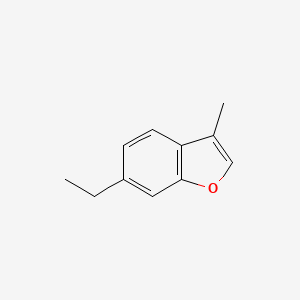
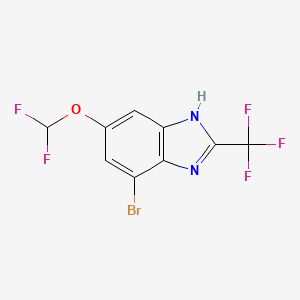


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
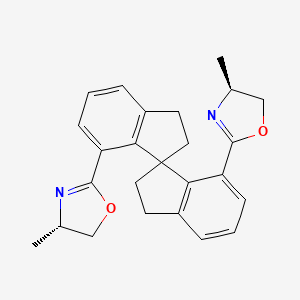
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

